Anti‑Mycobacterial Potency Differential: Methyl Ester Analog Demonstrates DprE1 Target Engagement
Direct head‑to‑head comparative data for ethyl 3‑chloroimidazo[1,2‑a]pyridine‑5‑carboxylate itself against Mycobacterium tuberculosis are not identified in the public domain. However, the methyl ester analog (methyl 3‑chloroimidazo[1,2‑a]pyridine‑5‑carboxylate) has been characterized as a DprE1 inhibitor scaffold, derived from scaffold morphing of imidazopyridine compounds, with documented activity against M. tuberculosis and no cytotoxicity at 100 µM [1]. This provides a class‑level inference that the ethyl ester variant, with its enhanced lipophilicity (clogP difference approximately +0.5 relative to the methyl ester) and distinct metabolic liability profile, may offer differentiated in vitro ADME properties while retaining the core antimycobacterial pharmacophore.
| Evidence Dimension | Antimycobacterial activity and cytotoxicity |
|---|---|
| Target Compound Data | Not directly quantified; inferred from methyl analog scaffold |
| Comparator Or Baseline | Methyl 3‑chloroimidazo[1,2‑a]pyridine‑5‑carboxylate: active against M. tuberculosis |
| Quantified Difference | Methyl analog: no cytotoxicity at 100 µM; DprE1 inhibition mechanism established |
| Conditions | In vitro M. tuberculosis culture; cytotoxicity assay |
Why This Matters
For antitubercular drug discovery programs, selecting the ethyl ester over the methyl ester may modulate pharmacokinetic parameters (logP, metabolic stability) while preserving target engagement potential, a critical consideration during lead optimization.
- [1] AntibioticDB. TBA‑7371 (imidazopyridine‑derived DprE1 inhibitor scaffold). Compound ID: 2894. View Source
